Cas no 22531-53-9 (4-Chloro-1-naphthalene Ethanone)

4-Chloro-1-naphthalene Ethanone 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(4-chloro-1-naphthalenyl)-
- 4-Chloro-1-naphthalene Ethanone
- 22531-53-9
- 1-Acetyl-4-chloronaphthalene
- YEHPVVNRCJDKDF-UHFFFAOYSA-N
- 1-(4-chloronaphthalen-1-yl)ethan-1-one
- AKOS017550753
- 1-acetyl-4-chloro-naphthalene
- SCHEMBL5676787
- 1-(4-Chloronaphthalen-1-yl)ethanone
- DB-102671
-
- インチ: InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3
- InChIKey: YEHPVVNRCJDKDF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC=C(C2=CC=CC=C21)Cl
計算された属性
- せいみつぶんしりょう: 204.03427
- どういたいしつりょう: 204.0341926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
4-Chloro-1-naphthalene Ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C371520-25000mg |
4-Chloro-1-naphthalene Ethanone |
22531-53-9 | 25g |
$ 999.00 | 2023-04-18 | ||
TRC | C371520-10000mg |
4-Chloro-1-naphthalene Ethanone |
22531-53-9 | 10g |
$ 506.00 | 2023-04-18 | ||
TRC | C371520-2.5g |
4-Chloro-1-naphthalene Ethanone |
22531-53-9 | 2.5g |
$ 140.00 | 2022-04-01 | ||
TRC | C371520-10g |
4-Chloro-1-naphthalene Ethanone |
22531-53-9 | 10g |
$ 415.00 | 2022-04-01 | ||
TRC | C371520-2500mg |
4-Chloro-1-naphthalene Ethanone |
22531-53-9 | 2500mg |
$ 173.00 | 2023-04-18 | ||
TRC | C371520-25g |
4-Chloro-1-naphthalene Ethanone |
22531-53-9 | 25g |
$ 825.00 | 2022-04-01 |
4-Chloro-1-naphthalene Ethanone 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
4-Chloro-1-naphthalene Ethanoneに関する追加情報
Chemical Profile of 4-Chloro-1-naphthalene Ethanone (CAS No. 22531-53-9)
4-Chloro-1-naphthalene Ethanone, identified by its Chemical Abstracts Service (CAS) number 22531-53-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a naphthalene core substituted with a chlorine atom and an acetyl group, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.
The structural motif of 4-Chloro-1-naphthalene Ethanone consists of a naphthalene ring system, which is a common scaffold in many biologically active molecules. The presence of a chlorine atom at the 4-position and an acetyl group at the 1-position introduces unique electronic and steric properties that make this compound a valuable intermediate in organic synthesis. The chlorine substituent, in particular, enhances the electrophilicity of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution and cross-coupling reactions.
In recent years, the compound has been explored for its utility in the synthesis of various pharmacologically relevant molecules. The naphthalene core is frequently found in natural products and drug candidates, owing to its ability to interact with biological targets through hydrophobic and π-stacking interactions. The acetyl group not only serves as a handle for further functionalization but also contributes to the overall solubility and bioavailability of derivatives.
One of the most compelling aspects of 4-Chloro-1-naphthalene Ethanone is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential components of many drugs and agrochemicals, and their construction often relies on strategic functionalization of aromatic systems. The chlorine atom on the naphthalene ring can be selectively modified to introduce other functional groups, such as amines or alcohols, which are crucial for further derivatization.
Recent studies have highlighted the compound's potential in the development of novel therapeutic agents. For instance, derivatives of 4-Chloro-1-naphthalene Ethanone have been investigated for their antimicrobial and anti-inflammatory properties. The naphthalene scaffold, combined with electron-withdrawing groups like the acetyl moiety, can modulate biological activity by influencing receptor binding affinity and metabolic stability. Researchers have leveraged this flexibility to design molecules with improved pharmacokinetic profiles.
The synthetic utility of 4-Chloro-1-naphthalene Ethanone extends beyond pharmaceutical applications. It serves as a key intermediate in the production of dyes, pigments, and specialty chemicals. The ability to functionalize both the naphthalene ring and the acetyl group allows chemists to tailor the compound's properties for specific industrial uses. For example, modifications at the 4-position can enhance lightfastness or color intensity in dye formulations.
From a mechanistic standpoint, 4-Chloro-1-naphthalene Ethanone participates in various organic transformations that are foundational to modern synthetic chemistry. The chlorinated naphthalene system is particularly amenable to palladium-catalyzed cross-coupling reactions, which are indispensable for constructing complex molecular architectures. These reactions enable the introduction of diverse substituents at predetermined positions on the aromatic ring, opening up avenues for structural diversification.
The compound's reactivity also makes it suitable for exploring novel synthetic pathways. For instance, directed ortho-metalation strategies can be employed to install alkyl or aryl groups at specific positions on the naphthalene ring. Such methodologies are increasingly important in drug discovery pipelines, where precise control over molecular structure is critical for optimizing biological activity.
In conclusion, 4-Chloro-1-naphthalene Ethanone (CAS No. 22531-53-9) represents a versatile building block with broad applications in chemical synthesis and pharmaceutical research. Its unique structural features—comprising a chlorinated naphthalene core and an acetyl group—endow it with remarkable reactivity and functionalization potential. As research continues to uncover new synthetic methodologies and biological applications, this compound is poised to remain a cornerstone in both academic laboratories and industrial settings.
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